molecular formula C10H10N2O2 B15241058 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one

Katalognummer: B15241058
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: YDYYGCNEGOLQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one is a heterocyclic compound that contains both a pyrimidine ring and a cyclopentanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one can be achieved through various methods. One common approach involves the reaction of pyrimidine-2-carboxylic acid with cyclopentanone under acidic or basic conditions. The reaction typically requires a catalyst such as zinc chloride or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and other functionalized compounds that retain the core structure of this compound .

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one is unique due to the combination of the pyrimidine ring and cyclopentanone moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

2-(pyrimidine-2-carbonyl)cyclopentan-1-one

InChI

InChI=1S/C10H10N2O2/c13-8-4-1-3-7(8)9(14)10-11-5-2-6-12-10/h2,5-7H,1,3-4H2

InChI-Schlüssel

YDYYGCNEGOLQIG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)C(=O)C2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.